Solstitialin deriv 4700
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Solstitialin deriv 4700 involves multiple steps, typically starting from simpler organic molecules. The process includes the formation of the azulene ring system, followed by functionalization to introduce hydroxyl and methylene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Solstitialin deriv 4700 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents such as lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Solstitialin deriv 4700 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Solstitialin deriv 4700 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the biological context and the specific effects being studied .
Comparison with Similar Compounds
Similar Compounds
Solstitialin deriv 4700 is similar to other sesquiterpene lactones, such as:
- Parthenolide
- Artemisinin
- Costunolide
Uniqueness
What sets this compound apart from these compounds is its unique structural features, such as the azulene ring system and the specific arrangement of hydroxyl and methylene groups. These features may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
22738-70-1 |
---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(3R,3aR,6aR,8S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-6,9-dimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h9-13,16-17,19H,1-6H2/t9-,10+,11-,12-,13-,15-/m0/s1 |
InChI Key |
LWOZDCFSMDBOSA-AQEIEYEASA-N |
SMILES |
C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)[C@@]2(CO)O |
Canonical SMILES |
C=C1CCC2C(C3C1CC(C3=C)O)OC(=O)C2(CO)O |
Synonyms |
solstitialin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.